The Strategic Utility of 3-Bromo-2-methoxy-5-nitropyridine in Modern Drug Discovery
The Strategic Utility of 3-Bromo-2-methoxy-5-nitropyridine in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Medicinal Chemistry
3-Bromo-2-methoxy-5-nitropyridine, identified by its CAS number 15862-50-7 , is a highly functionalized heterocyclic compound that has emerged as a critical building block in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its strategic arrangement of a bromine atom, a methoxy group, and a nitro group on a pyridine core imparts a unique reactivity profile, making it an invaluable intermediate for the construction of novel bioactive molecules.[1] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a focus on its practical utility in drug discovery and development.
Physicochemical and Spectroscopic Profile
3-Bromo-2-methoxy-5-nitropyridine typically presents as an off-white to light yellow crystalline solid.[1][3] Its molecular structure and key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 15862-50-7 | [1][4][5][6][7] |
| Molecular Formula | C₆H₅BrN₂O₃ | [1][4][7] |
| Molecular Weight | 233.02 g/mol | [1][3] |
| Appearance | Off-white to light yellow solid | [3] |
| Melting Point | 89°C | [3] |
| Boiling Point | 285.0 ± 35.0 °C (Predicted) | [3] |
| Density | 1.730 ± 0.06 g/cm³ (Predicted) | [3] |
| Storage | Inert atmosphere, Room Temperature | [1][3] |
Spectroscopic analysis is crucial for the unambiguous identification and quality control of 3-Bromo-2-methoxy-5-nitropyridine. While detailed spectral data should be acquired and interpreted for each batch, typical ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry characteristics are well-documented.[8] The predicted mass spectrum shows characteristic peaks corresponding to the molecular ion and its isotopic pattern due to the presence of bromine.[9]
Synthesis and Chemical Reactivity
The synthesis of 3-Bromo-2-methoxy-5-nitropyridine is typically achieved through a multi-step process starting from more common pyridine derivatives.[1] A common and efficient laboratory-scale synthesis involves the selective bromination of a suitable precursor.
Synthetic Workflow: A Representative Protocol
A prevalent synthetic route involves the bromination of 2-methoxy-5-nitropyridine.[1] This method offers good regioselectivity and yield.
Step-by-Step Protocol:
-
Dissolution: Dissolve 2-methoxy-5-nitropyridine in a suitable solvent, such as a chlorinated solvent or a strong acid, under an inert atmosphere.
-
Addition of Brominating Agent: Cool the solution in an ice bath and slowly add a brominating agent, such as N-bromosuccinimide (NBS), in stoichiometric amounts.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 0°C to room temperature) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction mixture with a reducing agent solution (e.g., sodium thiosulfate) to neutralize any excess bromine.
-
Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure 3-Bromo-2-methoxy-5-nitropyridine.
Caption: A generalized workflow for the synthesis of 3-Bromo-2-methoxy-5-nitropyridine.
Key Chemical Reactivities
The utility of 3-Bromo-2-methoxy-5-nitropyridine in organic synthesis stems from the distinct reactivity of its functional groups. The electron-withdrawing nitro group activates the pyridine ring, making it susceptible to nucleophilic aromatic substitution. The bromine atom is a versatile handle for various cross-coupling reactions, while the methoxy group can also be a site for substitution.
Caption: Major reaction pathways for 3-Bromo-2-methoxy-5-nitropyridine.
Applications in Drug Discovery and Development
3-Bromo-2-methoxy-5-nitropyridine is a valuable intermediate in the synthesis of a wide range of biologically active compounds.[1] Its ability to participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, is fundamental to constructing the complex carbon-carbon and carbon-heteroatom bonds that are prevalent in modern drug candidates.[2]
This scaffold has been instrumental in the development of molecules targeting a variety of therapeutic areas, including:
-
Oncology: The nitropyridine moiety is a known pharmacophore in certain anticancer agents.
-
Antiviral Agents: Its structure can be elaborated to mimic nucleosides or other viral protein inhibitors.[1]
-
Central Nervous System (CNS) Disorders: Pyridine-based structures are common in drugs targeting CNS receptors and enzymes.[2]
For instance, the bromo- and nitro-substituted pyridine core can be sequentially modified. The bromine allows for the introduction of diverse substituents via cross-coupling, while the nitro group can be reduced to an amine, which can then be further functionalized.[10] This sequential reactivity provides a powerful platform for generating libraries of compounds for high-throughput screening.
Safety, Handling, and Storage
3-Bromo-2-methoxy-5-nitropyridine is considered a hazardous chemical and should be handled with appropriate precautions.[1] It is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Category 3).[11]
| Hazard Statement | GHS Classification | Precautionary Measures |
| H315 | Causes skin irritation | Wear protective gloves and clothing.[11] |
| H319 | Causes serious eye irritation | Wear eye and face protection.[11] |
| H335 | May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust.[3][11] |
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Avoid contact with skin, eyes, and clothing.[12]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5]
-
Avoid dust formation.[13]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[14]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
Conclusion
3-Bromo-2-methoxy-5-nitropyridine is a strategically important building block for chemical synthesis, particularly in the realm of drug discovery. Its well-defined reactivity allows for the controlled and predictable introduction of molecular diversity, making it a valuable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in the laboratory.
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